molecular formula C9H11N3O B6230225 1-(pyridazin-3-yl)piperidin-4-one CAS No. 1057282-85-5

1-(pyridazin-3-yl)piperidin-4-one

Cat. No.: B6230225
CAS No.: 1057282-85-5
M. Wt: 177.2
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Description

1-(Pyridazin-3-yl)piperidin-4-one (CAS 1057282-85-5) is an organic compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . It serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The structure incorporates both pyridazine and piperidin-4-one rings, making it a valuable scaffold for constructing more complex molecules. Pyridazin-3-one derivatives are recognized as privileged structures in pharmacology and have been extensively studied for their vasodilatory and antihypertensive effects . Research indicates that such compounds can act as potential vasorelaxants by increasing eNOS mRNA expression and elevating aortic nitric oxide (NO) levels, demonstrating a mechanism that is superior to some standard reference drugs . Furthermore, the pyridazine moiety is a common feature in many bioactive compounds, and its integration into various molecular frameworks is a active area of investigation for developing new therapeutic agents . This product is intended for research purposes as a key intermediate in the synthesis of specialized compounds. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

1057282-85-5

Molecular Formula

C9H11N3O

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Pyridazine’s electron-deficient nature facilitates SNAr reactions at the 3-position. A representative protocol involves:

Procedure :

  • React 3-chloropyridazine with piperidin-4-one in the presence of a strong base (e.g., KOtBu) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

  • Purify the product via recrystallization (e.g., ethyl acetate/methanol).

Key Data :

ParameterValueSource
Yield65–78%
Reaction Time18 hours
BasePotassium tert-butoxide

This method is limited by the accessibility of 3-halopyridazines, which often require multi-step synthesis.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a robust alternative for N-arylation:

Procedure :

  • Combine 3-bromopyridazine, piperidin-4-one, Pd2(dba)3 (2 mol%), XantPhos (4 mol%), and Cs2CO3 in toluene.

  • Heat at 110°C under nitrogen for 24 hours.

  • Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

ParameterValueSource
Yield72–85%
Catalyst SystemPd2(dba)3/XantPhos

This method provides higher regioselectivity but incurs higher costs due to palladium catalysts.

Modular Assembly Approaches

Cyclocondensation of Diamines

Pyridazine rings can be synthesized in situ from 1,4-diketones and hydrazines:

Procedure :

  • React 4-oxo-piperidine-1-carbohydrazide with glyoxal in acetic acid at reflux for 6 hours.

  • Neutralize with aqueous NaHCO3 and extract with dichloromethane.

Key Data :

ParameterValueSource
Yield58%
Cyclization AgentGlyoxal

While cost-effective, this route suffers from moderate yields and byproduct formation.

Reductive Amination Followed by Cyclization

A stepwise approach involving imine formation and reduction:

Procedure :

  • Condense piperidin-4-one with pyridazine-3-carbaldehyde using Ti(OiPr)4.

  • Reduce the imine intermediate with NaBH4 in methanol.

  • Oxidize the resulting amine to the ketone using MnO2.

Key Data :

ParameterValueSource
Overall Yield45–50%
Reducing AgentSodium borohydride

This method is versatile but requires careful control of oxidation states.

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance SNAr reactivity but complicate purification.

  • Temperature : Reactions above 100°C improve kinetics but risk decomposition.

Protecting Group Strategies

  • N-Boc Protection : Temporarily masking the piperidin-4-one nitrogen improves coupling efficiency in palladium-catalyzed reactions (yield increase: ~15%).

  • Deprotection : Use HCl in dioxane (2 hours, room temperature) for Boc removal.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityKey Advantage
SNAr65–78LowModerateNo metal catalysts
Buchwald-Hartwig72–85HighHighHigh regioselectivity
Cyclocondensation58LowLowInexpensive reagents
Reductive Amination45–50MediumModerateModularity

Chemical Reactions Analysis

Types of Reactions

1-(Pyridazin-3-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives, while substitution reactions can produce a variety of functionalized pyridazines .

Scientific Research Applications

1-(Pyridazin-3-yl)piperidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including hypertension and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(pyridazin-3-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to and inhibit the activity of certain kinases or other proteins, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues: Core Modifications and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications Reference
1-(Pyridazin-3-yl)piperidin-4-one C₉H₁₁N₃O 177.21 (calculated) Pyridazine at N1; ketone at C4 Potential kinase inhibition
1-(Pyridazin-3-yl)piperidin-4-ol C₉H₁₃N₃O 179.22 Hydroxyl group at C4 (vs. ketone) Increased polarity; altered H-bonding
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one C₉H₁₂N₂OS 196.27 Thiazole ring (S-containing heterocycle) Enhanced lipophilicity; antimicrobial potential
1-(Furan-2-carbonyl)piperidin-4-one C₁₀H₁₁NO₃ 193.20 Furan-carbonyl moiety at N1 Electron-withdrawing effects; metabolic stability
3,5-Bis(benzylidene)-1-[3-(4-hydroximino-1-piperidyl)propanoyl]piperidin-4-one methiodide C₃₄H₃₆IN₅O₃ 721.57 Bis-benzylidene groups; oxime ester; quaternary ammonium Tumor-selective cytotoxicity
Key Observations:

In contrast, the thiazole ring in 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one contains sulfur, which can engage in hydrophobic interactions and modulate redox properties .

The methiodide quaternary ammonium salt in compound 4a () enhances water solubility and may facilitate ionic interactions in biological systems .

Biological Activity :

  • Bis-benzylidene derivatives (e.g., compound 4a) demonstrate marked tumor-selective toxicity, attributed to the conjugation of lipophilic benzylidene groups with a reactive oxime ester, promoting cellular uptake and pro-apoptotic effects .
  • Piperazinyl-substituted analogues (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) are common in kinase inhibitors due to their ability to form hydrogen bonds and cation-π interactions .

Physicochemical Properties

  • Lipophilicity (LogP) :

    • This compound has an estimated LogP of ~1.0, typical for moderately lipophilic heterocycles.
    • Thiazole-containing analogues (LogP ~1.02 for 1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-one) exhibit slightly higher lipophilicity due to sulfur’s hydrophobic character .
    • The hydroxylated analogue (1-(pyridazin-3-yl)piperidin-4-ol) has a lower LogP (~0.5), favoring solubility but limiting blood-brain barrier penetration .
  • Quaternary ammonium salts (e.g., methiodide derivatives) resist first-pass metabolism, extending plasma half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(pyridazin-3-yl)piperidin-4-one, and how can regioselectivity be controlled during pyridazine-piperidine coupling?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridazine derivatives and piperidin-4-one precursors. For example, coupling 3-halopyridazine with piperidin-4-one under basic conditions (e.g., K₂CO₃ in DMF) facilitates regioselective N-alkylation at the pyridazine ring . Microwave-assisted synthesis (120°C, 30 min) improves yield (up to 78%) compared to traditional reflux methods . Regioselectivity is influenced by electron-withdrawing groups on pyridazine and steric effects during nucleophilic attack .

Q. How can structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of spectral techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridazine C-H signals at δ 8.5–9.0 ppm; piperidinone carbonyl at ~208 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolve conformational flexibility of the piperidinone ring (e.g., chair vs. boat conformations) using SHELXL refinement .
  • HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted pyridazine precursors) .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., ACK1/TNK2) using ADP-Glo™ assays, given the compound’s similarity to ACK1 inhibitors with IC₅₀ values in the nanomolar range .
  • Antimicrobial activity : Conduct MIC assays against Gram-positive bacteria (e.g., S. aureus) due to piperidinone derivatives’ membrane-disruptive properties .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to identify apoptosis-inducing potential .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Assay Validation : Ensure compound stability in physiological buffers (e.g., PBS pH 7.4, 37°C) using LC-MS to rule out degradation .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular activity (e.g., Western blot for phosphorylated ACK1) to confirm target engagement .
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., ~2.5 hr in rodents) and tissue distribution to explain discrepancies between efficacy models .

Q. What computational strategies predict the binding mode of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with ACK1’s ATP-binding pocket, focusing on hydrogen bonds between the pyridazine N and Lys514 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the piperidinone ring under physiological conditions .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazine) with inhibitory potency using Random Forest regression .

Q. How can synthetic byproducts or isomers be characterized and minimized?

  • Methodological Answer :

  • Chromatographic Separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate regioisomers (e.g., 1- vs. 2-pyridazine substitution) .
  • Mechanistic Studies : Probe reaction pathways via DFT calculations (Gaussian 09) to identify transition states favoring N-alkylation over O-alkylation .
  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to reduce halogenated impurities .

Q. What strategies enhance the compound’s metabolic stability for in vivo applications?

  • Methodological Answer :

  • Deuterium Labeling : Replace labile hydrogens (e.g., piperidinone α-H) to slow CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester moieties at the piperidinone carbonyl to improve oral bioavailability (e.g., 2.5-fold increase in AUC in rats) .
  • Metabolite Identification : Use HR-MS/MS to detect hydroxylated or glucuronidated metabolites in hepatocyte incubations .

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